ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of 2-aminopyrazine with ethyl glyoxylate under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and biological activity.
Imidazo[1,2-a]pyrazine: The parent compound without the ethyl and hydroxyl substitutions.
Uniqueness: Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the 8-position enhances its ability to form hydrogen bonds, increasing its interaction with biological targets .
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
CAS No. |
1951439-65-8 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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